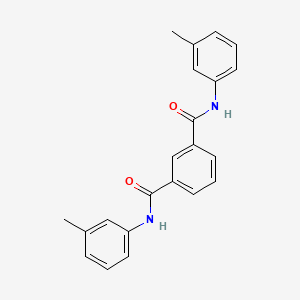

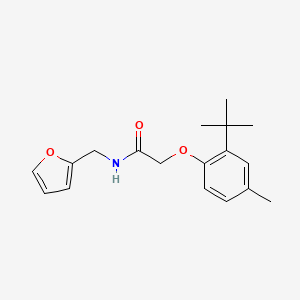

![molecular formula C18H25N3O2 B5553518 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide" belongs to a class of organic compounds known for their varied biological activities. Such compounds are often explored for their potential in drug development and material sciences due to their complex molecular structure and properties.

Synthesis Analysis

The synthesis of complex benzamide derivatives involves multiple steps, including condensation reactions, functional group transformations, and purification processes. For example, novel heteroaryl-containing benzamide derivatives have been synthesized for their potential as glucokinase activators, indicating the elaborate synthetic routes that could be analogous to our compound of interest (Kaapjoo Park et al., 2014).

Molecular Structure Analysis

Molecular structure determination often utilizes X-ray crystallography, NMR spectroscopy, and computational modeling. For instance, detailed structural analysis of pyrazole derivatives has been conducted to understand their conformations and intermolecular interactions (K. Kumara et al., 2018).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including Bischler-Napieralski reactions to form cyclic compounds, highlighting their reactive nature and the potential for diverse chemical transformations (E. J. Browne et al., 1981).

Scientific Research Applications

Synthesis of Novel Compounds

New Routes to Synthesis and Antiviral Activity : A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the bird flu influenza (H5N1). This research highlights the potential of similar compounds in developing antiviral drugs (A. Hebishy et al., 2020).

Enaminones and Structural Studies : Research on enaminones obtained from specific reactions provided insights into their structures through various spectroscopic methods, including X-ray diffractometry. These compounds exhibit interesting intramolecular interactions, relevant to the design of molecules with desired physical and chemical properties (A. Brbot-Šaranović et al., 2000).

Antimicrobial Activities

Antimicrobial Activity of Pyranone Derivatives : A range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives was synthesized, displaying antimicrobial activities against various bacteria and fungi. This suggests the potential for compounds with similar structures to serve as the basis for new antimicrobial agents (M. Aytemi̇r et al., 2003).

Chemotherapeutic Potential

Synthesis and Evaluation of Anti-Tumor Agents : The development of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents was described, showcasing an efficient method for their synthesis and highlighting their potential efficacy against cancer cell lines (I. Nassar et al., 2015).

Herbicidal Activity

Herbicidal Activity of Pyrazole Derivatives : Synthesis of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives was conducted, demonstrating herbicidal activity against various weeds. This research emphasizes the agricultural applications of such compounds, particularly in developing new herbicides (R. Ohno et al., 2004).

properties

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-14(13-21-11-5-10-19-21)20-17(22)16-7-4-6-15(12-16)8-9-18(2,3)23/h4-7,10-12,14,23H,8-9,13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYQEVYROLBFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)